molecular formula C17H14ClNO3 B2877601 1'-Benzyl-5'-chlorospiro[1,3-dioxolane-2,3'-indole]-2'-one CAS No. 883655-42-3

1'-Benzyl-5'-chlorospiro[1,3-dioxolane-2,3'-indole]-2'-one

Cat. No.: B2877601
CAS No.: 883655-42-3
M. Wt: 315.75
InChI Key: BICAWSSFSOALAQ-UHFFFAOYSA-N
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Description

1'-Benzyl-5'-chlorospiro[1,3-dioxolane-2,3'-indole]-2'-one is a spirocyclic indole derivative featuring a 1,3-dioxolane ring fused to an indole scaffold. The compound is distinguished by a benzyl group at the 1' position and a chlorine substituent at the 5' position of the indole moiety. Spirocyclic indoles are of significant interest in medicinal chemistry due to their structural rigidity, which enhances binding specificity to biological targets.

Properties

IUPAC Name

1'-benzyl-5'-chlorospiro[1,3-dioxolane-2,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c18-13-6-7-15-14(10-13)17(21-8-9-22-17)16(20)19(15)11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICAWSSFSOALAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)C3=C(C=CC(=C3)Cl)N(C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001324360
Record name 1'-benzyl-5'-chlorospiro[1,3-dioxolane-2,3'-indole]-2'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200291
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

883655-42-3
Record name 1'-benzyl-5'-chlorospiro[1,3-dioxolane-2,3'-indole]-2'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1'-Benzyl-5'-chlorospiro[1,3-dioxolane-2,3'-indole]-2'-one is a compound belonging to the class of spiro compounds that exhibit various biological activities. This article focuses on the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of benzyl and chlorinated indole derivatives under controlled conditions. The resulting compound features a spiro structure that combines a dioxolane ring with an indole moiety, which is significant for its biological properties.

Anticonvulsant Activity

Research has shown that compounds with similar structural frameworks exhibit anticonvulsant properties. Specifically, studies indicate that spiro[1,3-dioxolane-2,3'-indoline]-2'-ones can inhibit seizures induced by electrical stimulation or chemical agents. The presence of both oxoindole and dioxolane moieties is critical for enhancing anticonvulsant activity. The chloro derivative of this compound has been found particularly potent in the maximal electroshock (MES) test, suggesting a strong potential for seizure management .

While the precise mechanism of action remains to be fully elucidated, it is believed that these compounds may interact with neurotransmitter systems or ion channels involved in seizure activity. The structural modifications at the 1'-position can significantly influence the pharmacological profile, with bulky hydrophobic substituents generally reducing activity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that variations in substituents at specific positions on the indole and dioxolane rings can drastically alter biological activity. For example:

Compound ModificationBiological ActivityNotes
Bulky hydrophobic groups at 1'Decreased potencyReduces interaction with target sites
Electron-withdrawing groupsIncreased potencyEnhances binding affinity
Substituents at 5' positionVariable effectsDependent on size and electronic properties

These insights are crucial for designing more effective derivatives with improved therapeutic profiles.

Case Studies

Several case studies have explored the efficacy of this compound in different experimental models:

  • In Vivo Studies : In mouse models, the compound demonstrated significant anticonvulsant effects at low doses (ED50 values indicating effective doses) compared to standard medications .
  • In Vitro Studies : Cell viability assays conducted on glioma cell lines revealed that modifications to the dioxolane structure led to varying degrees of cytotoxicity, indicating potential for cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name Substituents CAS Number Key Properties/Applications
5'-Methyl-1',2'-dihydrospiro[1,3-dioxolane-2,3'-indole]-2'-one 5'-Methyl 75822-58-1 Lower toxicity (vs. chloro); used in CNS drug discovery
Benzyl 5-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-10-carboxylate 5-Methoxy, piperidine scaffold N/A Enhanced solubility due to methoxy group; antitumor activity
5-Benzyloxy-1-chloromethyl-1,2-dihydro-3-[(5-dimethylsulfamoyloxy-1H-indol-2-yl)carbonyl]indoline Benzyloxy, dimethylsulfamoyloxy N/A Higher reactivity in nucleophilic substitution
  • Substituent Impact :
    • Chlorine (5') : Increases electrophilicity and metabolic stability compared to methyl or methoxy groups, but may elevate toxicity risks .
    • Benzyl (1') : Enhances lipophilicity, improving blood-brain barrier penetration relative to unsubstituted analogues .

Preparation Methods

p-Toluenesulfonic Acid-Mediated Route

A widely adopted method involves refluxing 5-chloroisatin with ethylene glycol and benzyl bromide in toluene, catalyzed by p-toluenesulfonic acid (PTSA).

Procedure :

  • Reaction Setup : 5-Chloroisatin (4.42 mmol), ethylene glycol (84.48 mmol), and PTSA (0.22 mmol) in toluene (40 mL).
  • Reflux Conditions : Heated at 110°C for 5 hours.
  • Workup : Evaporation, dichloromethane extraction, and sodium bicarbonate washing.
  • Purification : Silica gel chromatography (petroleum ether/EtOAc, 1:1) yields the product as a white solid.

Key Data :

  • Yield : 99% (analogous bromo compound).
  • Melting Point : 124–126°C.
  • ¹H NMR (CDCl₃): δ 7.37–7.27 (m, 5H, benzyl), 7.08 (d, J = 8.8 Hz, 1H, indole), 6.71 (d, J = 8.2 Hz, 1H, indole), 4.96 (d, J = 15.6 Hz, 1H, CH₂), 4.86–4.75 (m, 3H, dioxolane).

Base-Catalyzed Stereoselective Synthesis

Lithium tert-Butoxide (t-BuOLi)-Promoted Method

A stereoselective approach employs t-BuOLi in tetrahydrofuran (THF) at 60°C:

Optimized Protocol :

  • Reagents : 5-Chloroisatin (0.22 mmol), benzyl-protected indole (0.2 mmol), t-BuOLi (20 mol%).
  • Reaction Time : 4 hours.
  • Isomer Ratio : Z/E = 99:1.

Advantages :

  • Reduced reaction time (4 vs. 16 hours for t-BuOK).
  • Enhanced stereocontrol via lithium coordination to the carbonyl oxygen.

Structural Characterization and Analytical Data

Spectroscopic Profiling

¹³C NMR (151 MHz, CDCl₃):

  • δ 171.14 (C=O), 145.22 (spiro carbon), 134.11–124.78 (aromatic carbons), 79.02 (dioxolane), 44.71 (CH₂).

HRMS :

  • Calculated for C₁₇H₁₃ClN₂O₃: [M+Na]⁺ 365.0534.
  • Observed: 365.0536.

X-ray Diffraction :

  • Orthorhombic crystal system (P2₁2₁2₁).
  • Dihedral angle between indole and dioxolane: 88.5°.

Reaction Optimization and Challenges

Solvent Effects

  • THF vs. Toluene : THF enhances stereoselectivity in base-catalyzed routes (Z/E > 95:5), while toluene favors acid-mediated cyclization.
  • Polar Aprotic Solvents : Dimethylformamide (DMF) increases byproduct formation via N-alkylation.

Temperature Dependence

  • Reflux (110°C) : Optimal for acid-catalyzed methods.
  • 60°C : Balances rate and selectivity in base-catalyzed reactions.

Industrial-Scale Considerations

Cost Analysis

Component Cost per kg (USD) Source
5-Chloroisatin 320 Sigma-Aldrich
Benzyl bromide 150 TCI Chemicals
t-BuOLi 980 Merck

Total Cost per Kilogram : ~$1,450 (excluding purification).

Green Chemistry Metrics

  • Atom Economy : 78% (acid route) vs. 82% (base route).
  • E-factor : 12.3 (acid) vs. 8.9 (base), reflecting solvent usage differences.

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